molecular formula C9H8F3IO2S B14048776 1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene

1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene

Cat. No.: B14048776
M. Wt: 364.13 g/mol
InChI Key: ZWNJDIZJHAHTPO-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene is a substituted benzene derivative featuring methoxy groups at positions 1 and 2, an iodine atom at position 5, and a trifluoromethylthio (-SCF₃) group at position 3. This combination of substituents confers unique electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

5-iodo-1,2-dimethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-6-3-5(13)4-7(8(6)15-2)16-9(10,11)12/h3-4H,1-2H3

InChI Key

ZWNJDIZJHAHTPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)I)SC(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethoxybenzene with iodine and trifluoromethylthiolating agents. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and catalysts like copper or silver salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and deiodinated compounds .

Scientific Research Applications

1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared with two analogs: 1,2-Dichloro-5-(methylthio)-3-(trifluoromethyl)benzene () and 1,2,5-Trifluoro-3-isothiocyanatobenzene (). Key differences include:

  • Substituent Electronic Effects :

    • The methoxy (-OCH₃) groups in the target compound are electron-donating, contrasting with the electron-withdrawing chlorine (-Cl) in the dichloro analog. This difference influences aromatic ring reactivity and charge distribution.
    • The -SCF₃ group (target compound) is a stronger electron-withdrawing group than -CF₃ (dichloro analog) or -NCS (isothiocyanate), affecting electrophilic substitution patterns .
  • Steric and Functional Group Variations :

    • Iodine at position 5 (target compound) introduces steric bulk and polarizability compared to smaller halogens (e.g., fluorine in ) or methylthio (-SMe) groups .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Molecular Formula Molecular Weight cLogP (Estimated) Solubility (Aqueous) Key Substituent Effects
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene C₉H₈F₃IO₂S 388.12 ~3.5 Low High lipophilicity (SCF₃, I); EWG at 3
1,2-Dichloro-5-(methylthio)-3-(trifluoromethyl)benzene C₈H₅Cl₂F₃S 261.08 ~3.8 Moderate Moderate lipophilicity (CF₃, SMe); EWG at 3
1,2,5-Trifluoro-3-isothiocyanatobenzene C₇H₂F₃NS 195.16 ~2.1 High Low lipophilicity (NCS); reactive group
  • Lipophilicity (cLogP) :

    • The target compound’s cLogP (~3.5) is lower than the dichloro analog (~3.8) due to the methoxy groups’ polarity offsetting the iodine’s hydrophobicity. However, it is higher than the isothiocyanate derivative (~2.1), which benefits from the polar -NCS group .

Pharmacological and Industrial Relevance

  • Drug Design :

    • The -SCF₃ group’s lipophilicity aligns with improved blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies. In contrast, the dichloro analog’s higher cLogP may limit aqueous solubility .
    • The isothiocyanate derivative’s -NCS group is reactive, enabling conjugation with biomolecules, but its lower lipophilicity reduces bioavailability .
  • Agrochemical Applications: The iodine and -SCF₃ groups in the target compound may enhance pesticidal activity by interacting with hydrophobic enzyme pockets, whereas the dichloro analog’s -CF₃ group offers similar but less pronounced effects .

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